4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
Description
Properties
IUPAC Name |
4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-8-14-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZBDIWTYRSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210827-31-9 | |
| Record name | 1,2,3,5,6,7-Hexahydro-4-isocyanato-s-indacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene can be synthesized from 1,2,3,5,6,7-hexahydro-s-indacen-4-amine through a reaction with phosgene . The reaction typically involves the following steps:
Starting Material: 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.
Reagent: Phosgene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Catalysts may be used to enhance the reaction rates and selectivity.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic groups, leading to the formation of stable products such as ureas and carbamates . This reactivity is exploited in various applications, including the synthesis of polymers and pharmaceuticals.
Comparison with Similar Compounds
Key Findings:
- Reactivity : The isocyanate derivative exhibits superior reactivity in urea-forming reactions (70–90% yields) compared to sulfonamide couplings (11–60%), likely due to steric or electronic factors .
- Pharmacokinetics : Pyrazole-based MCC7840 demonstrates enhanced bioavailability (higher Cₘₐₓ and AUC) over furan-based MCC950, suggesting that heterocyclic substituents improve metabolic stability .
- Functionalization : Brominated derivatives (e.g., EMind-Br) enable further cross-coupling reactions, expanding structural diversity for SAR studies .
Biological Activity
4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS No. 210827-31-9) is a chemical compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological interactions, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the molecular formula and a molecular weight of 199.25 g/mol. The structure features an isocyanate group attached to a hexahydro-s-indacene framework, which contributes to its reactivity and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 210827-31-9 |
Synthesis
This compound can be synthesized from its precursor, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, through a reaction with phosgene under controlled conditions. This synthetic route allows for the formation of the isocyanate group essential for its biological activity .
The biological activity of this compound is primarily attributed to the reactivity of the isocyanate group. Isocyanates are known to react with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates. This property is significant in drug design as it allows for modifications that can enhance biological efficacy .
Anti-inflammatory Properties
Recent studies have investigated the potential of this compound as a modulator for NLRP3 inflammasome activity. The NLRP3 inflammasome plays a crucial role in inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Compounds that can modulate this pathway may offer therapeutic benefits in treating such conditions .
Case Studies
- Multiple Sclerosis Modulation : A study highlighted the effectiveness of derivatives of this compound in modulating NLRP3 activity in experimental models of multiple sclerosis. The results indicated a reduction in inflammatory markers and improved neurological function .
- Anticancer Activity : Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Research Findings
Recent research has focused on the pharmacological profiles of compounds derived from this compound:
| Study Focus | Findings |
|---|---|
| Inflammation | Modulation of NLRP3 inflammasome activity |
| Cancer | Induction of apoptosis in cancer cell lines |
| Drug Development | Potential use as a building block for new drugs |
Q & A
Q. What theoretical frameworks (e.g., molecular orbital theory) explain the compound’s electronic structure and its implications for photochemical applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
